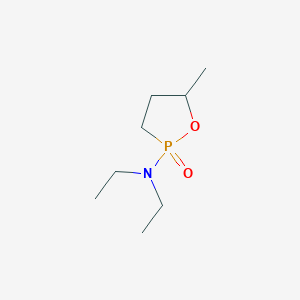
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their versatile chemical properties and significant biological activities
Métodos De Preparación
The synthesis of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-3-nitro-1H-1,2,4-triazole with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial production methods often employ microwave irradiation to enhance reaction rates and yields. This approach not only reduces reaction times but also minimizes the formation of by-products .
Análisis De Reacciones Químicas
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an antifungal and antibacterial agent.
Medicine: Research has indicated potential anticancer properties, making it a subject of interest in oncology.
Mecanismo De Acción
The mechanism of action of 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- involves its interaction with specific molecular targets. In biological systems, it inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to cell death .
The compound also interacts with various enzymes, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target organism .
Comparación Con Compuestos Similares
1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also inhibits ergosterol biosynthesis.
Voriconazole: Another antifungal agent with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
What sets 1H-1,2,4-Triazole-1-acetamide, 5-methyl-3-nitro- apart is its unique combination of a nitro group and an acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Propiedades
Número CAS |
151354-67-5 |
|---|---|
Fórmula molecular |
C5H7N5O3 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-(5-methyl-3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C5H7N5O3/c1-3-7-5(10(12)13)8-9(3)2-4(6)11/h2H2,1H3,(H2,6,11) |
Clave InChI |
BVLWHDJSAZIHDS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1CC(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
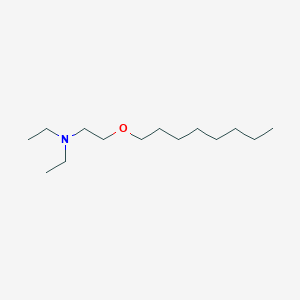
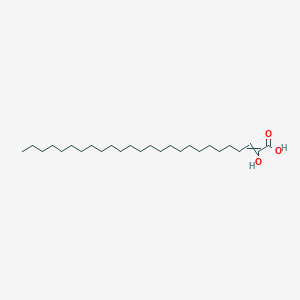
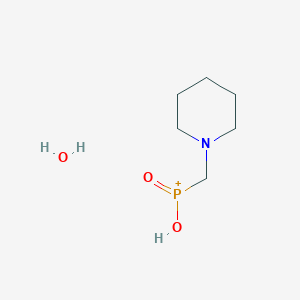

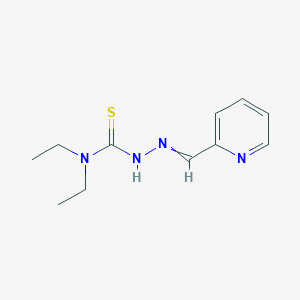

![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)


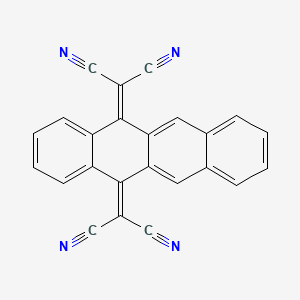
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
